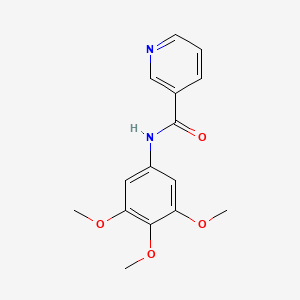

N-(3,4,5-三甲氧基苯基)烟酰胺

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives, like N-(3,4,5-trimethoxyphenyl)nicotinamide, often involves the formation of analogs with varying structures. For instance, a study described the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, a coenzyme form of nicotinamide, through the reaction of chloroacetaldehyde with the coenzyme (Barrio, Secrist, & Leonard, 1972). Additionally, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized from nicotinic acid, demonstrating the versatility in the chemical modification of nicotinamide (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives like N-(3,4,5-trimethoxyphenyl)nicotinamide can be complex. For instance, the structure-activity relationships of various nicotinamide derivatives were explored to understand their biochemical properties and interactions (Neelakantan, Wang, Vance, Hommel, McHardy, & Watowich, 2017).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, reflecting their diverse properties. For example, a study discussed the conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation (Holman & Wiegand, 1948). These reactions are crucial in understanding the chemical behavior of nicotinamide derivatives.

Physical Properties Analysis

The physical properties of nicotinamide derivatives are important in determining their potential applications. A study on the self-association of nicotinamide in aqueous solutions using light-scattering and vapor pressure osmometry is an example of investigating the physical properties of nicotinamide and its derivatives (Coffman & Kildsig, 1996).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, such as their reactivity and stability, are influenced by their molecular structure. The study of nicotinamide derivatives as gastric H+/K(+)-ATPase inhibitors demonstrated the exploration of their chemical properties for potential therapeutic applications (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).

科学研究应用

干细胞应用

烟酰胺已被发现可以促进人多能干细胞的细胞存活和分化。它充当多种激酶的抑制剂,包括 ROCK 和酪蛋白激酶 1,从而提高个性化后的细胞存活率。烟酰胺的这一特性对于干细胞应用和疾病治疗的发展具有重要意义 (Meng et al., 2018)。

肿瘤氧合

研究表明烟酰胺可以影响肿瘤内氧气输送的微区域异质性。在小鼠鳞状细胞肿瘤中,它减少了急性缺氧的量,可能影响放射治疗的有效性 (Chaplin et al., 1990)。

NMR 超极化

已合成烟酰胺-1-15N 用于使用对氢气进行 NMR 超极化,从而显著提高检测灵敏度。这使其成为未来研究中探测体内代谢过程的潜在工具 (Shchepin et al., 2016)。

荧光类似物

已开发出烟酰胺腺嘌呤二核苷酸的荧光类似物。该类似物显示出作为各种脱氢酶催化反应中 NAD+ 的替代品的活性,表明其在生化研究中的潜力 (Barrio et al., 1972)。

临床应用

烟酰胺影响氧化应激并调节与细胞存活和死亡相关的通路。它对生理学的影响以及在免疫系统功能障碍、糖尿病和衰老相关疾病中的潜在治疗应用已被强调 (Maiese et al., 2009)。

癌症化学预防

有证据表明烟酰胺在癌症预防和治疗中发挥作用。临床试验证实了其对非黑色素瘤皮肤癌化学预防的疗效,并作为各种癌症放射治疗的辅助手段 (Nikas et al., 2020)。

神经元存活和寿命

烟酰胺对于调节细胞代谢和影响细胞寿命至关重要。它支配着涉及线粒体膜电位和转录因子的通路,表明其在神经退行性疾病治疗中的潜力 (Li et al., 2006)。

未来方向

The TMP group, present in “N-(3,4,5-trimethoxyphenyl)nicotinamide”, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “N-(3,4,5-trimethoxyphenyl)nicotinamide” and similar compounds could have potential applications in various biomedical fields.

作用机制

Target of Action

The primary target of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide interacts with tubulin at the colchicine binding site (CBS) . This interaction destabilizes microtubules, inhibiting their polymerization and disrupting the cell’s cytoskeleton . The compound’s 3,4,5-trimethoxyphenyl fragment forms hydrophobic interactions in the intradimeric space and anchors between the S8 and S9 sheets, H8 helix, and T7 loop .

Biochemical Pathways

The disruption of microtubule dynamics affects various biochemical pathways. It leads to G2/M cell cycle arrest , preventing the cell from dividing . This disruption can also trigger apoptosis, leading to cell death .

Result of Action

The result of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide’s action is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for anticancer therapy, as it can selectively target rapidly dividing cancer cells .

生化分析

Biochemical Properties

The N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide compound interacts with various enzymes, proteins, and other biomolecules. The Trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide has been evaluated for its in vitro cytotoxicity against human colon cancer cells HCT-116 . Most of these C-6 substituted pyridone derivatives showed moderate antiproliferative activity . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The preliminary SAR indicated that the conformationally restricted pyridones exhibited more potent cytotoxicity than the flexible counterparts . In addition, cell cycle analysis of the selected compounds showed a G2/M arrest, suggesting a possible antitubulin mechanism for these novel pyridone derivatives .

属性

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-12-7-11(8-13(20-2)14(12)21-3)17-15(18)10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWYWXRMXHQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)

![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5531369.png)

![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)

![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)

![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)

![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)

![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)